
(Rac)-3'-Hydroxy simvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-3'-Hydroxy simvastatin is a complex organic compound with a unique structure This compound is characterized by its ester functional group, which is derived from butanoic acid and a naphthalenyl ester
Wirkmechanismus
Target of Action
The primary target of (Rac)-3’-Hydroxy simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .
Mode of Action
Simvastatin inhibits HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in decreased plasma LDL cholesterol levels .
Biochemical Pathways
These compounds are essential for various cellular functions, including membrane integrity, cell signaling, protein synthesis, and cell cycle progression .
Pharmacokinetics
Simvastatin is administered as a lactone pro-drug and is enzymatically hydrolyzed in vivo to its active, hydroxy-acid form . It has an elimination half-life of 1-3 hours . The bioavailability of simvastatin is around 5% . It is metabolized by the CYP3A4 isoenzyme, making it susceptible to interactions with other drugs metabolized by the same pathway .
Result of Action
The primary molecular effect of simvastatin is the reduction of cholesterol synthesis, leading to decreased levels of plasma LDL cholesterol . On a cellular level, simvastatin has been shown to induce apoptosis in certain cancer cells, such as hepatocellular carcinoma cells . It also has anti-inflammatory effects, as demonstrated by its ability to suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and TNF receptor 1 .
Action Environment
Environmental factors, such as glucose levels, can influence the action of simvastatin. For instance, simvastatin has been shown to reduce the aberrant expression of angiogenic factors induced by glucose variability . This suggests that the efficacy and action of simvastatin can be influenced by the metabolic status of the patient .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester typically involves multi-step organic reactions. The process begins with the preparation of the butanoic acid derivative, followed by esterification with the naphthalenyl compound. Key reaction conditions include the use of acid or base catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-3'-Hydroxy simvastatin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Mechanism of Action
(Rac)-3'-Hydroxy simvastatin functions primarily as an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition disrupts the mevalonate pathway, thereby reducing cholesterol biosynthesis in the liver. The compound is administered as a lactone pro-drug, which is converted in vivo to its active hydroxy-acid form, leading to a decrease in plasma low-density lipoprotein cholesterol levels .
Clinical Applications
Cardiovascular Disease Management
The primary application of this compound is in the treatment of hyperlipidemia and the prevention of cardiovascular events such as myocardial infarction and stroke. It is particularly effective in patients with:
- Primary hyperlipidemia (Fredrickson type IIa)
- Mixed dyslipidemia (Fredrickson type IIb)
- Hypertriglyceridemia (Fredrickson type IV)
- Homozygous familial hypercholesterolemia as an adjunct to other lipid-lowering treatments .
Anti-inflammatory Effects
Recent studies have indicated that statins, including this compound, possess anti-inflammatory properties that may benefit patients with acute lung injury and acute respiratory distress syndrome. For instance, a randomized controlled trial demonstrated that treatment with 80 mg of simvastatin significantly reduced markers of pulmonary inflammation and improved organ function in patients with acute lung injury .
Case Studies and Clinical Trials
-
Heart Protection Study (HPS)
In this large-scale trial involving over 20,000 participants, simvastatin significantly reduced the incidence of major cardiovascular events compared to placebo. The study highlighted the efficacy of simvastatin in high-risk populations, reinforcing its role in secondary prevention strategies . -
Effects on Muscle Health
Research has shown that simvastatin can lead to muscle-related side effects, particularly at higher doses. A study involving young rats indicated that simvastatin caused significant muscle damage and elevated creatine kinase levels, suggesting careful monitoring is necessary during treatment . -
Acute Lung Injury (ALI) Study
A double-blind placebo-controlled trial assessed the effects of simvastatin on patients with ALI. Results indicated improvements in pulmonary function and reductions in systemic inflammation markers among those treated with simvastatin compared to placebo .
Summary of Clinical Trials Involving Simvastatin
Study Name | Population Size | Intervention | Key Findings |
---|---|---|---|
Heart Protection Study | 20,536 | Simvastatin vs. Placebo | Reduced major cardiovascular events |
ALI Study | 60 | 80 mg Simvastatin vs. Placebo | Improved pulmonary function; reduced inflammation |
Muscle Damage Study | 42 rats | Simvastatin | Significant muscle damage at high doses |
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-hydroxy-, ethyl ester: A simpler ester with similar functional groups but lacking the naphthalenyl moiety.
Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester: Another ester with a different substitution pattern on the butanoic acid backbone.
Uniqueness
The uniqueness of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester lies in its complex structure, which combines multiple functional groups and a naphthalenyl ester.
Biologische Aktivität
(Rac)-3'-Hydroxy simvastatin is a derivative of simvastatin, a widely used statin for lowering cholesterol levels and preventing cardiovascular diseases. This compound exhibits significant biological activity primarily through its mechanism of action as an HMG-CoA reductase inhibitor. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and associated research findings.
The primary mechanism of action for this compound involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , which is crucial in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol in the liver, leading to decreased plasma levels of low-density lipoprotein (LDL) cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound leads to several downstream effects:
- Decreased Cholesterol Synthesis : This results in lower LDL levels and reduced risk of atherosclerosis.
- Increased LDL Receptor Expression : The reduction in hepatic cholesterol concentrations stimulates the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream .
- Impact on Other Lipids : Simvastatin also inhibits the synthesis of very low-density lipoprotein (VLDL), further contributing to lipid profile improvement .
Pharmacokinetics
This compound is administered as a lactone pro-drug that is converted in vivo into its active hydroxy-acid form. The pharmacokinetic parameters observed in studies include:
- Tmax : Approximately 1.44 hours
- Cmax : 9.83 µg/L
- Half-life (t1/2) : 4.85 hours
- Area Under Curve (AUC) : 40.32 µg·h/L .
These parameters indicate that this compound has a relatively rapid onset of action and a moderate duration of effect.
Study on Muscle Toxicity
A notable study investigated the muscle toxicity associated with statins, including simvastatin. Rats treated with high doses of simvastatin exhibited significant muscle damage, as evidenced by elevated creatine kinase (CK) levels and histological analysis showing fiber necrosis. The study highlighted that muscle damage was dose-dependent, with symptoms appearing at lower doses in younger rats compared to adults .
Treatment Group | Dose (mg/kg) | CK Activity (U/L) | Observations |
---|---|---|---|
Control | - | 150 | No symptoms |
Simvastatin | 100 | 123-12994 | Myopathy signs observed |
Pravastatin | 400 | 160 | No symptoms |
Anti-inflammatory Effects
Another study demonstrated that simvastatin can reduce inflammatory markers such as TNF-α and IL-6 in vitro when exposed to neurotoxic agents. This suggests that this compound may exert additional protective effects beyond lipid lowering, potentially benefiting conditions characterized by inflammation .
Eigenschaften
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOKLGKFIIZWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.